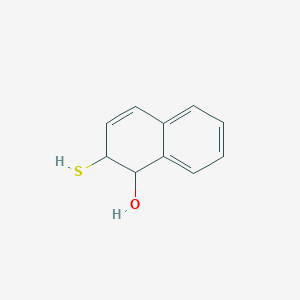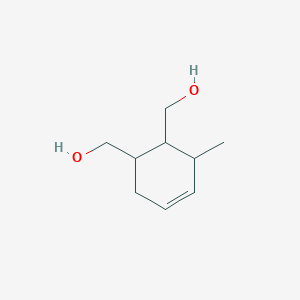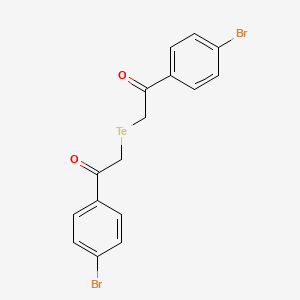
1,4-Dinitro-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dinitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 1 and 4 positions of the fluorenone structure. This compound is known for its bright yellow color and is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dinitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenone. The process involves the introduction of nitro groups into the fluorenone molecule. A common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,4-Dinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.
Major Products Formed
Reduction: Formation of 1,4-diamino-9H-fluoren-9-one.
Substitution: Formation of various substituted fluorenones depending on the nucleophile used.
Oxidation: Formation of higher oxidation state compounds or introduction of additional nitro groups.
科学的研究の応用
1,4-Dinitro-9H-fluoren-9-one is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and other functional materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals, including corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 1,4-Dinitro-9H-fluoren-9-one involves its interaction with biological molecules, particularly proteins and enzymes. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The compound can also form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
類似化合物との比較
1,4-Dinitro-9H-fluoren-9-one can be compared with other nitro-substituted fluorenones and related compounds:
2,7-Dinitro-9H-fluoren-9-one: Similar structure but with nitro groups at different positions, leading to different chemical reactivity and biological activity.
1,8-Diazafluoren-9-one: Contains nitrogen atoms in the fluorenone structure, used for fingerprint detection and other analytical applications.
Fluorenone: The parent compound without nitro groups, used as a starting material for the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
特性
CAS番号 |
92533-03-4 |
|---|---|
分子式 |
C13H6N2O5 |
分子量 |
270.20 g/mol |
IUPAC名 |
1,4-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-8-4-2-1-3-7(8)11-9(14(17)18)5-6-10(12(11)13)15(19)20/h1-6H |
InChIキー |
KIDCMHMGNMUGBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)




![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
